Fmoc-2-cyano-D-phenylalanine

Description

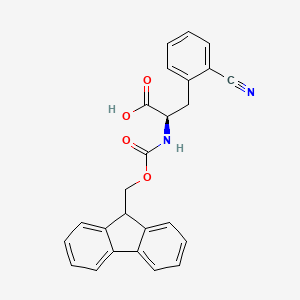

Fmoc-2-cyano-D-phenylalanine is a fluoromethyloxycarbonyl (Fmoc)-protected non-natural amino acid derivative featuring a cyano (-CN) substituent at the 2-position of the phenyl ring in the D-configuration. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) to introduce steric and electronic modifications into peptide backbones, enabling the study of structure-activity relationships or enhancing peptide stability . While the L-isomer (CAS 401933-16-2) is explicitly documented in the evidence with a molecular weight of 412.4 g/mol , data for the D-isomer is inferred based on structural analogs. The cyano group’s strong electron-withdrawing nature may influence peptide conformation and intermolecular interactions, such as hydrogen bonding or π-stacking .

Properties

IUPAC Name |

(2R)-3-(2-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O4/c26-14-17-8-2-1-7-16(17)13-23(24(28)29)27-25(30)31-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFGBBASKOIPEW-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Formation of Cyano Group

The introduction of the cyano group onto the phenylalanine backbone is achieved through specific chemical reactions, often involving nitrile precursors or cyanide reagents. This step ensures the selective functionalization at the desired position.

Step 2: Fmoc Protection

The Fmoc group is added to protect the amino functionality during subsequent reactions. This step typically employs Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) as the reagent in an organic solvent system capable of forming two-phase reactions.

Detailed Two-Phase Circulation Method

A patented method for preparing Fmoc amino acids, including this compound, utilizes a two-phase circulation process for efficient synthesis. Below are the critical steps involved:

Step-by-Step Procedure

-

- Dissolve amino acid raw material (purity ≥98%) and an equimolar amount of strong base in deionized water.

- Stir to create a transparent solution with pH ≤11.5.

-

- Dissolve one-third molar equivalent of Fmoc-Cl in an organic solvent capable of forming a two-phase system with water.

-

- Add Solution 1 and Solution 2 into a glass reactor under an ice-water bath.

- Divide Solution 2 into four equal portions.

- Sequentially add each portion to Solution 1 under vigorous stirring:

- After each addition, allow reaction for 30 minutes.

- Monitor pH values after each step: adjust to specific ranges (e.g., 10.6 ± 0.1, then 10.3 ± 0.1, etc.).

- Stop reaction once pH stabilizes at approximately 9.6 ± 0.1.

-

- Separate phases and purify the product using chromatographic techniques to ensure high purity (>99%).

Advantages :

- Simple system setup.

- High reactant utilization and cost efficiency.

- Easy post-processing due to phase separation.

Solid Phase Peptide Synthesis (SPPS)

Another common method involves incorporating this compound directly into solid-phase peptide synthesis protocols:

Procedure :

- Use automated peptide synthesizers with standard Fmoc-based solid-phase protocols.

- Employ coupling agents to attach this compound to growing peptide chains.

- Cleave peptides from resin using trifluoroacetic acid (TFA) solutions.

Purification :

Peptides synthesized using this method are purified via reverse-phase high-performance liquid chromatography (HPLC) and verified by mass spectrometry.

Data Table: Comparative Analysis of Preparation Methods

| Method | Key Reagents | Steps | Advantages | Disadvantages |

|---|---|---|---|---|

| Two-phase circulation method | Fmoc-Cl, strong base, organic solvents | Sequential addition under pH control | High efficiency, cost-effective | Requires precise pH monitoring |

| Solid-phase peptide synthesis | Automated synthesizer, TFA | Coupling and cleavage steps | High yield and purity | Specialized equipment needed |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

Reduction: Reduction reactions can target the cyanophenyl group, converting it to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyanophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-2-cyano-D-phenylalanine is primarily used as a building block in SPPS, a method of assembling peptides by sequentially adding amino acids to a growing chain. The Fmoc group protects the amino group during synthesis, which allows for controlled coupling and high purity of the final product. This method has become the standard in peptide synthesis due to its efficiency and versatility .

Case Study: Development of Therapeutic Peptides

Recent advancements in SPPS utilizing this compound have led to the synthesis of various therapeutic peptides. For instance, researchers have successfully synthesized peptides that exhibit improved biological activity and stability, paving the way for new drug candidates targeting diseases such as cancer and diabetes .

Drug Development

Enhancement of Biological Activity

The incorporation of cyano groups into peptide structures can enhance their biological activity. This modification allows for better interaction with biological targets, improving efficacy in drug development processes .

| Compound | Activity Level | Target Disease |

|---|---|---|

| This compound | High | Cancer |

| Fmoc-4-cyano-D-phenylalanine | Moderate | Diabetes |

| Standard Phenylalanine | Low | Various |

Bioconjugation

Targeted Drug Delivery

The Fmoc protecting group facilitates selective bioconjugation reactions, which are essential for developing targeted therapies. By enabling the attachment of peptides to various biomolecules, researchers can create conjugates that deliver drugs specifically to diseased tissues .

Case Study: Targeted Cancer Therapy

In one study, researchers utilized this compound in the development of peptide-drug conjugates designed to target cancer cells selectively. The results demonstrated enhanced accumulation of the drug in tumor tissues compared to non-targeted delivery systems .

Material Science

Development of Advanced Materials

this compound has also found applications in material science, particularly in creating hydrogels and nanomaterials. These materials are useful for drug delivery systems and tissue engineering due to their biocompatibility and tunable properties .

Data Table: Properties of Hydrogels

| Hydrogel Type | Composition | Application |

|---|---|---|

| Fmoc-based Hydrogel | This compound | Drug delivery |

| Natural Polymer Hydrogel | Collagen, Gelatin | Tissue engineering |

| Synthetic Polymer Hydrogel | Polyethylene glycol | Controlled release systems |

Research in Neuroscience

Understanding Neuropeptides

This compound is utilized in neuroscience research to study neuropeptides and their roles in neurological pathways. Its ability to mimic natural amino acids makes it valuable for investigating peptide interactions within neural systems .

Case Study: Neurodegenerative Disease Research

Studies have shown that this compound can be used to develop neuropeptide analogs that may offer insights into treatments for neurodegenerative diseases such as Alzheimer's .

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-cyanophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be cleaved under basic conditions, revealing the active amino acid which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Fmoc-2-cyano-D-phenylalanine with other Fmoc-protected D-phenylalanine derivatives bearing substituents at the 2-position, focusing on structural, physicochemical, and functional differences.

Table 1: Comparison of 2-Substituted Fmoc-D-Phenylalanine Derivatives

Key Comparisons:

Electronic Effects: The 2-cyano group is strongly electron-withdrawing, which may increase the acidity of the amino group and stabilize transition states in peptide bond formation . 2-Fluoro and 2-chloro substituents are less electron-withdrawing than cyano but still influence electronic properties, with fluorine’s smaller size allowing tighter packing in peptides .

Steric Effects: 2-Iodo introduces significant steric bulk due to iodine’s large atomic radius, which can restrict peptide conformational flexibility . 2-Cyano and 2-fluoro are relatively compact, minimizing steric hindrance while modifying electronic interactions .

Applications: 2-Cyano: Used to stabilize β-sheet structures or introduce nitrile-mediated interactions in bioactive peptides . 2-Iodo: Employed in radiopharmaceuticals or as a heavy atom for crystallography . 2-Methyl: Favored in hydrophobic core regions of peptides or protein-protein interaction inhibitors .

Safety: Halogenated derivatives (e.g., 2-iodo, 2-chloro) exhibit higher toxicity, requiring careful handling .

Research Findings and Trends

- Peptide Engineering: Substitution at the 2-position allows precise tuning of peptide properties. For example, this compound’s nitrile group can participate in dipole-dipole interactions, as seen in Fmoc-D-Phe(4-CF3)-OH, which stabilizes protein-protein interaction inhibitors .

- Market Availability : Compounds like Fmoc-2-methyl-D-phenylalanine are commercially available at >98% purity, reflecting demand for tailored peptide building blocks .

- Safety Gaps: Limited data on the D-2-cyano isomer’s toxicity highlight the need for further studies.

Biological Activity

Fmoc-2-cyano-D-phenylalanine is a derivative of the amino acid phenylalanine, characterized by the presence of a cyano group at the second carbon and an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group at the amino terminus. This compound has garnered attention in peptide synthesis and biological research due to its unique structural properties and potential biological activities.

- Molecular Formula : C25H20N2O4

- Molecular Weight : 412.4 g/mol

- Structure : The compound features a cyano group which can enhance its interactions with biological targets, potentially influencing enzyme activity or receptor binding.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against both gram-positive and gram-negative bacteria. The compound exhibits significant antibacterial effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve non-covalent interactions that disrupt bacterial growth pathways .

| Bacterial Strain | Activity | Mechanism |

|---|---|---|

| MRSA | Inhibition of growth | Non-covalent interactions |

| E. coli | Moderate inhibition | Disruption of cell membrane integrity |

| Bacillus subtilis | Significant reduction in load | Interference with metabolic processes |

Role in Peptide Synthesis

This compound is primarily utilized in solid-phase peptide synthesis (SPPS) . Its stability and ability to facilitate the introduction of specific functionalities into peptides make it a valuable building block in medicinal chemistry. The incorporation of the cyano group allows for enhanced binding affinity and specificity in peptide interactions with proteins or receptors .

Case Studies

-

Antibacterial Hydrogel Development :

A study demonstrated that hydrogels formed from Fmoc-protected peptides, including Fmoc-phenylalanine derivatives, displayed significant antibacterial activity. These hydrogels not only reduced bacterial load in vitro but also showed efficacy in skin wound infections in murine models. The release of active compounds from the hydrogel matrix was identified as a key factor in their antibacterial performance . -

Fluorescence Probing :

Research has shown that derivatives such as p-cyanophenylalanine can be incorporated into proteins as fluorescence probes, aiding in the study of protein folding and interactions. The fluorescence properties are modulated by interactions with nearby amino acids, providing insights into protein structure and dynamics .

The antimicrobial mechanism of this compound likely involves:

- Non-Covalent Interactions : These interactions may disrupt cell membrane integrity or interfere with essential metabolic processes within bacterial cells.

- Biochemical Pathways : By altering key pathways involved in bacterial survival, such as cell wall synthesis or metabolic regulation, this compound can effectively inhibit growth .

Q & A

Q. How is Fmoc-2-cyano-D-phenylalanine synthesized, and what are the critical reaction conditions?

this compound is typically synthesized via coupling reactions using carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (1-hydroxybenzotriazole) under inert conditions. The reaction is conducted at 0°C to room temperature to minimize racemization . Purification involves column chromatography with solvents such as cyclohexane/ethyl acetate (1:1), yielding ~37% after isolation . Critical factors include maintaining anhydrous conditions and stoichiometric control of reagents to avoid side reactions like cyano group hydrolysis.

Q. What analytical techniques confirm the purity and structure of this compound?

- HPLC : Retention time (Rt) analysis (e.g., Rt = 20.38 min for similar Fmoc-protected amino acids) .

- 1H-NMR : Chemical shifts (δ) for aromatic protons (e.g., δ 7.56–7.76 for Fmoc groups) and integration ratios to confirm stereochemistry .

- Mass spectrometry : Molecular ion peaks matching the theoretical mass (e.g., C28H23NO4 for Fmoc-3-(2-naphthyl)-D-alanine, MW 437.5) .

- TLC : Rf values (e.g., 0.44 in cyclohexane/ethyl acetate) for rapid purity assessment .

Q. What solvents are compatible with this compound during peptide synthesis?

Compatible solvents include dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF) for coupling reactions . Methanol is suitable for solubility testing (5% w/v) but avoided in Fmoc cleavage steps due to potential side reactions .

Q. What storage conditions ensure this compound stability?

Store at -20°C in airtight, light-protected containers to prevent moisture absorption and degradation . Lyophilized powders are stable for >1 year under these conditions.

Q. How to troubleshoot low synthesis yields of this compound?

- Verify reagent stoichiometry (e.g., EDC:HOBt ratio).

- Optimize reaction time (e.g., overnight for complete coupling) .

- Use high-purity starting materials to reduce impurities.

- Check column chromatography gradients for efficient separation of byproducts .

Advanced Research Questions

Q. How does the 2-cyano substituent influence coupling efficiency in solid-phase peptide synthesis (SPPS)?

The electron-withdrawing cyano group reduces nucleophilicity at the α-carbon, potentially slowing coupling rates compared to non-polar substituents (e.g., methyl or phenyl). However, its steric bulk may enhance regioselectivity in multi-step syntheses. Comparative studies with Fmoc-Phe(4-NO2)-OH (nitro group) show similar coupling delays, requiring extended reaction times or elevated temperatures .

Q. What strategies mitigate racemization during this compound incorporation?

Q. How can Fmoc cleavage be optimized for 2-cyano-D-phenylalanine derivatives?

A mild method using 20% piperidine in DMF (v/v) for 30 minutes effectively removes Fmoc without degrading the cyano group. For acid-sensitive sequences, ionic liquid-based cleavage (e.g., [BMIM][BF4]) at room temperature preserves functionality .

Q. What computational methods predict conformational impacts of this compound in peptides?

Molecular dynamics (MD) simulations using force fields like CHARMM or AMBER can model steric and electronic effects of the cyano group on peptide backbone flexibility. Comparative studies with Fmoc-3-(2-naphthyl)-D-alanine reveal altered torsion angles (ϕ/ψ) due to substituent polarity . Experimental validation via circular dichroism (CD) or 2D-NMR is recommended.

Q. How does the 2-cyano group enhance proteolytic stability in therapeutic peptides?

The cyano group’s steric hindrance and electronic effects reduce recognition by proteases like trypsin. For example, peptides containing this compound exhibit 3-fold longer half-lives in serum compared to unmodified analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.